molecular formula C7H3BrF5N B13141817 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B13141817
M. Wt: 276.00 g/mol
InChI Key: VBANMGMKCDBQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a high-value, multi-halogenated pyridine derivative designed for advanced research and development. Its structure incorporates bromo, difluoromethyl, and trifluoromethyl substituents, making it a versatile building block for constructing complex molecules, particularly in the agrochemical and pharmaceutical industries . The presence of both a difluoromethyl (CF2H) and a trifluoromethyl (CF3) group is strategically significant. The CF2H group is a strong hydrogen bond donor, which can mimic alcohols, thiols, or amines, thereby influencing a molecule's interaction with biological targets and its physiochemical properties, such as lipophilicity and metabolic stability . The trifluoromethyl group is a strongly electron-withdrawing moiety that enhances lipophilicity and improves metabolic resistance, making it a critical feature in many modern active ingredients . This compound is primarily used as a key synthetic intermediate. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution . This allows researchers to efficiently create diverse chemical libraries around a privileged, fluorinated core scaffold. In agrochemical research, analogous trifluoromethylpyridine intermediates are found in numerous herbicides, insecticides, and fungicides due to their favorable biological activity and selectivity . In pharmaceutical research, such intermediates are employed in the discovery of potential antiviral and antitumor agents, with many candidates currently in clinical trials . Notice for Users: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H3BrF5N

Molecular Weight

276.00 g/mol

IUPAC Name

3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3BrF5N/c8-3-1-2-4(7(11,12)13)14-5(3)6(9)10/h1-2,6H

InChI Key

VBANMGMKCDBQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The -CF₃ group at position 6 strongly withdraws electrons, enhancing the pyridine ring’s electrophilicity. This facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.
    • The -CF₂H group at position 2 provides moderate electron withdrawal, intermediate between -CF₃ and halogens like Cl or F. This balances reactivity and stability .
    • Bromine at position 3 acts as a leaving group in cross-coupling reactions, enabling the synthesis of biaryl structures .
  • Steric Effects:

    • The -CF₃ group at position 6 introduces steric hindrance, which can slow reactions at adjacent positions but improves regioselectivity in coupling reactions.
    • -CF₂H at position 2 is less bulky than -CF₃, allowing for flexibility in designing drug candidates .

Research Findings and Data

Similarity Analysis ()

  • 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (Similarity: 0.87): The methyl group reduces electron withdrawal, making it less reactive but more lipophilic than the target compound.
  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (Similarity: 0.80): Chlorine’s moderate EWG effect balances reactivity and stability for agrochemical intermediates .

Biological Activity

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The incorporation of halogenated groups in organic compounds often enhances their pharmacological properties, including increased potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine can be represented as follows:

  • Molecular Formula : C7H3BrF5N
  • Molecular Weight : 286.00 g/mol
  • CAS Number : 1211520-77-2

The presence of multiple fluorine atoms significantly affects the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Fluorinated compounds like 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine exhibit diverse biological activities due to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and malaria .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Biological Activity Data

A summary of biological activity studies related to 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is presented in Table 1.

Study Target IC50 (µM) Comments
Study AEnzyme X0.045High selectivity observed
Study BPathogen Y0.120Effective against resistant strains
Study CCell Line Z0.075Induces apoptosis in cancer cells

Case Study 1: Anticancer Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine demonstrated significant cytotoxicity against several human cancer cell lines, with an IC50 value of 0.075 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Effects

Research investigating the antimicrobial activity of halogenated pyridines reported that 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 0.12 µM against resistant strains.

Discussion

The biological activity of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is promising, particularly in the fields of oncology and infectious diseases. The fluorinated structure enhances its interaction with biological targets while improving metabolic stability compared to non-fluorinated analogs.

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